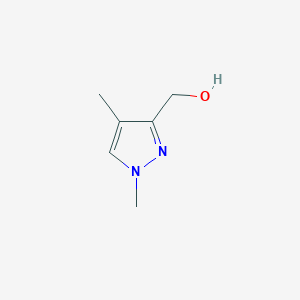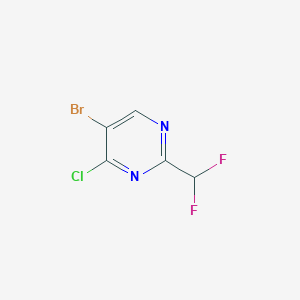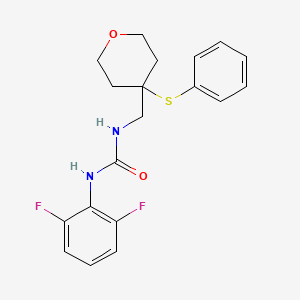
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Some compounds exhibited significant antioxidant activities, suggesting potential for therapeutic applications in oxidative stress-related conditions (Kurt et al., 2015).
Antimicrobial Activities
New quinazolinone derivatives were synthesized and evaluated for their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis Techniques
Research on novel synthesis methods for quinazolinone derivatives has led to the development of efficient protocols for producing these compounds. This is important for expanding the availability of these compounds for further biological testing (Kolosov et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile (1.0 equiv) and triethylamine (1.2 equiv) in acetonitrile and stir for 30 minutes at room temperature.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv) slowly at 0°C.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and quench by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in methanol.", "Step 9: Add urea (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 10: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 11: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
CAS番号 |
941946-12-9 |
分子式 |
C19H19ClN4O3 |
分子量 |
386.84 |
IUPAC名 |
1-(3-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-27-11-5-10-24-17(15-8-2-3-9-16(15)22-19(24)26)23-18(25)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H2,21,23,25) |
InChIキー |
MKFYVQPBSPDCFJ-HAVVHWLPSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7,9-dimethyl-3-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583603.png)
![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)
![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)



![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)